1-Cyclohexyl-3-methylimidazol-2-one is an organic compound characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound features a cyclohexyl group and a methyl group attached to the imidazole moiety, contributing to its unique chemical properties. The molecular formula for 1-cyclohexyl-3-methylimidazol-2-one is , and it has a molecular weight of approximately 178.24 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.
For instance, reactions involving acyl(quinoxalin-2-yl)ketenes have been documented, leading to the formation of derivatives with potential biological activities .
The biological activity of 1-cyclohexyl-3-methylimidazol-2-one has been explored in various studies. Its structural similarity to other biologically active imidazole derivatives suggests potential pharmacological effects. Compounds in this class have been known to exhibit:
Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of 1-cyclohexyl-3-methylimidazol-2-one.
Several synthetic routes have been developed for the preparation of 1-cyclohexyl-3-methylimidazol-2-one. One common method involves:
This synthesis is typically performed under solvent-free conditions, enhancing yield and purity.
The applications of 1-cyclohexyl-3-methylimidazol-2-one are diverse and include:
The unique properties imparted by the cyclohexyl group may also make it suitable for use in materials science or as a ligand in coordination chemistry.
Interaction studies involving 1-cyclohexyl-3-methylimidazol-2-one focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. For example, studies on related imidazole derivatives have shown interactions with:
Understanding these interactions is crucial for assessing the therapeutic potential and safety profiles of such compounds.
Several compounds share structural similarities with 1-cyclohexyl-3-methylimidazol-2-one, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Methylimidazole | Contains a methyl group on the imidazole | Simpler structure; often used as a base |
1-Cyclopentyl-3-methylimidazol-2-one | Cyclopentyl instead of cyclohexyl | Smaller ring size may affect solubility |
1-Cyclohexyl-3-(p-tolyl)urea | Urea functional group | Exhibits different reactivity due to urea |
1-Cyclohexylbenzimidazol-2-one | Benzimidazole ring | Potentially higher biological activity |
The uniqueness of 1-cyclohexyl-3-methylimidazol-2-one lies in its combination of cyclic aliphatic and heterocyclic structures, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Imidazol-2-ones represent an important class of heterocyclic compounds that have been studied extensively since the mid-20th century. The development of cyclohexyl-substituted imidazolones emerged during the broader exploration of heterocyclic chemistry, with significant advancements occurring in recent decades. These compounds garnered attention as researchers recognized their potential utility in various applications, from pharmaceutical development to materials science.
The specific compound 1-cyclohexyl-3-methylimidazol-2-one was first systematically characterized and cataloged with the CAS number 101692-32-4, marking its formal entry into chemical databases and research literature. Its development occurs within the broader context of imidazolone chemistry, which has seen significant advancement in synthetic methodologies and structural understanding over the past several decades.
1-Cyclohexyl-3-methylimidazol-2-one belongs to the broader family of heterocyclic nitrogen compounds, specifically classified as an imidazol-2-one derivative. It features a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2, creating the characteristic imidazolone core structure.
The compound's chemical formula is C₁₀H₁₆N₂O with a molecular weight of 180.2468 g/mol. Its structure is distinguished by:
This structural arrangement can be visualized through its SMILES notation: O=c1n(ccn1C)C1CCCCC1.
Structural Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₂O |
Molecular Weight | 180.2468 g/mol |
Physical State | Solid |
Density | 1.121 g/cm³ |
Boiling Point | 265.5°C at 760 mmHg |
Flash Point | 105.2°C |
LogP | 1.69200 |
PSA | 26.93000 |
Table 1: Key physical and chemical parameters of 1-cyclohexyl-3-methylimidazol-2-one.
The significance of 1-cyclohexyl-3-methylimidazol-2-one in organic synthesis stems from its unique structural features and reactivity profile. Imidazol-2-ones serve as versatile building blocks in the construction of more complex molecular architectures, playing crucial roles in heterocyclic chemistry.
Recent research has highlighted the importance of imidazol-2-ones in various applications:
The balanced lipophilicity of 1-cyclohexyl-3-methylimidazol-2-one, indicated by its LogP value of 1.69, makes it particularly interesting for applications requiring specific solubility profiles.
Contemporary research on 1-cyclohexyl-3-methylimidazol-2-one has evolved significantly, with particular emphasis on developing efficient synthetic routes and exploring potential applications.
Recent academic focus has centered on:
A particularly significant advancement has been the development of base-catalyzed intramolecular hydroamidation of propargylic ureas, which has revolutionized the synthesis of imidazol-2-ones by providing more efficient and selective routes to these compounds.